2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
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Overview
Description
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound with a multifaceted structure that involves various functional groups, including triazine, pyrrolidine, methoxyphenyl, and hydrazinecarbothioamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide typically involves a multi-step reaction process:
Formation of the Triazine Core: : The triazine ring is formed through a cyclization reaction involving suitable precursors such as nitriles or amidines under controlled acidic or basic conditions.
Substitution with Pyrrolidine Groups: : The triazine core is then substituted with pyrrolidine groups at specific positions through nucleophilic substitution reactions.
Introduction of Hydrazinecarbothioamide Moiety: : This step involves the reaction of the substituted triazine with a hydrazine derivative and a thiocarbonyl compound, under conditions that facilitate the formation of the hydrazinecarbothioamide structure.
Attachment of Methoxyphenyl Group: : The final step involves the coupling of the methoxyphenyl moiety to the existing compound, typically through a reaction that introduces the phenyl group in a manner that preserves the integrity of the methoxy functionality.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for efficiency and yield. It involves the use of automated reaction systems and strict control of reaction parameters such as temperature, pressure, and pH. The industrial process may also incorporate purification steps, including crystallization, distillation, and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine and hydrazinecarbothioamide groups, often leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be performed on the triazine core or other functional groups within the molecule, leading to the formation of reduced species.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine and phenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Common reagents include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are often used.
Substituents: : Halogenated compounds, amines, and thiols are frequently involved in substitution reactions.
Major Products
Oxidized derivatives with modified functional groups.
Reduced species with alterations in oxidation states.
Substituted compounds retaining the core structure but with new functional groups attached.
Scientific Research Applications
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has a broad range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: : The compound's interactions with biological molecules make it a candidate for studies in enzyme inhibition and protein binding.
Medicine: : Potential therapeutic applications include its use in drug development for conditions where its specific reactivity could be advantageous.
Industry: : It is used in the formulation of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It interacts with specific proteins and enzymes, altering their activity and function.
Pathways Involved: : It can modulate biochemical pathways related to cellular metabolism, signaling, and stress response.
Mechanistic Insights: : The compound's structure allows it to form stable complexes with target molecules, influencing their behavior and interactions within biological systems.
Comparison with Similar Compounds
When comparing 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide with similar compounds, its uniqueness can be highlighted by its distinct functional groups and reactivity profile.
Similar Compounds: : Examples include triazine-based molecules, hydrazine derivatives, and other compounds with pyrrolidine and methoxyphenyl groups.
Uniqueness: : The specific combination and arrangement of functional groups in this compound confer unique chemical and biological properties, differentiating it from other similar entities.
This is a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanisms, and comparisons. Hope it aids your research or curiosity!
Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8OS/c1-28-15-9-3-2-8-14(15)20-19(29)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h2-3,8-9H,4-7,10-13H2,1H3,(H2,20,25,29)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRATRXLVFXWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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